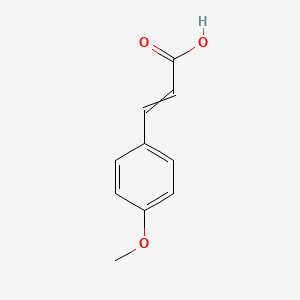

4-Methoxycinnamic acid

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDXODALSZRGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048147 |

Source

|

| Record name | 4-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-09-1 |

Source

|

| Record name | 4-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Natural Sources and Isolation of 4-Methoxycinnamic Acid: A Technical Guide

Topic: Natural sources of 4-Methoxycinnamic acid in plants Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxycinnamic acid (4-MCA), also known as p-methoxycinnamic acid, is a bioactive phenylpropanoid with significant pharmacological potential, including anti-diabetic (insulin secretion stimulation), anti-inflammatory (COX inhibition), and hepatoprotective properties. While ubiquitous in trace amounts across the plant kingdom as a lignin precursor, commercially viable isolation is restricted to specific botanical families that accumulate it as stable esters, most notably Ethyl p-methoxycinnamate (EPMC) .

This guide provides a technical roadmap for identifying, extracting, and purifying 4-MCA. Unlike generic reviews, we focus on the "Prodrug" Strategy : isolating the abundant precursor EPMC from Kaempferia galanga and converting it to high-purity 4-MCA, a method superior to direct extraction in yield and specificity.

Biosynthetic Pathway & Chemical Nature

To optimize extraction, one must understand the compound's origin. 4-MCA is a downstream product of the shikimate pathway. In plants, it is not typically stored as the free acid due to potential toxicity; instead, it is often esterified (e.g., EPMC) or bound to cell walls.

The Phenylpropanoid Logic

The biosynthesis proceeds via the deamination of phenylalanine, followed by hydroxylation and O-methylation. The critical enzyme for 4-MCA production is O-methyltransferase (OMT) , which acts on p-coumaric acid.

Figure 1: Biosynthetic pathway of 4-Methoxycinnamic acid showing its derivation from p-Coumaric acid and storage as EPMC.

Primary Botanical Sources

While many plants contain traces of 4-MCA, Kaempferia galanga (Zingiberaceae) is the definitive source for high-yield isolation.

Comparative Source Analysis

The following table contrasts K. galanga with other reported sources. Note that in K. galanga, the target exists primarily as the ethyl ester (EPMC), which requires hydrolysis.

| Botanical Source | Family | Primary Form | Yield Potential (Dry Wt) | Extraction Complexity |

| Kaempferia galanga | Zingiberaceae | Ethyl p-methoxycinnamate (EPMC) | 1.4% - 2.5% (as EPMC) | Low (Crystallizes easily) |

| Scrophularia buergeriana | Scrophulariaceae | trans-Cinnamic acid derivatives | < 0.5% | High (Complex matrix) |

| Curcuma longa | Zingiberaceae | Curcuminoids (Demethoxycurcumin) | Trace (of 4-MCA) | High (Separation difficult) |

| Etlingera pavieana | Zingiberaceae | 4-Methoxycinnamyl p-coumarate | Variable | Medium |

| Anigozanthos preissii | Haemodoraceae | Phenylphenalenone precursor | Trace | High (Research only) |

Expert Insight: Do not attempt to isolate free 4-MCA directly from Curcuma longa (Turmeric). The separation from curcuminoids is chemically exhaustive and yields are negligible. Focus exclusively on Kaempferia galanga for gram-scale isolation.

Extraction & Isolation Protocols

This section details the "Hydrolysis Route," which is the industry standard for obtaining high-purity 4-MCA. This method exploits the high crystallinity of the precursor EPMC.

Protocol: Isolation of EPMC from K. galanga

Principle: EPMC is highly soluble in non-polar solvents (Hexane) and crystallizes spontaneously upon concentration, leaving polar impurities behind.

Reagents: n-Hexane (Analytical Grade), Ethanol (96%), Activated Charcoal.

-

Preparation: Dry K. galanga rhizomes (sliced) at 40°C to constant weight. Pulverize to a coarse powder (mesh 40-60).

-

Maceration:

-

Ratio: 1:5 (Plant material : n-Hexane).

-

Condition: Macerate for 3 x 24 hours at room temperature.

-

Why Hexane? It selectively extracts the ester while excluding polar polyphenols and sugars.

-

-

Concentration: Filter the extract and concentrate using a rotary evaporator at 40°C until the volume is reduced by 75%.

-

Crystallization: Store the concentrated oil at 4°C for 24 hours. Large, colorless prismatic crystals of EPMC will form.

-

Purification: Wash crystals with cold methanol (-20°C) to remove surface oils.

-

Expected Yield: 1.5% - 2.0% (w/w).

-

Protocol: Hydrolysis to 4-Methoxycinnamic Acid

Principle: Alkaline hydrolysis cleaves the ethyl group, yielding the salt of 4-MCA, which precipitates as the free acid upon acidification.

Reagents: NaOH (2N), HCl (2N), Ethanol.

-

Reaction: Dissolve 10g of purified EPMC in 50mL Ethanol. Add 50mL of 2N NaOH.

-

Reflux: Heat at 60°C for 2 hours. Monitor via TLC (Silica gel 60 F254; Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Acidification: Cool the mixture. Acidify dropwise with 2N HCl until pH 2.0. A white precipitate (4-MCA) will form immediately.

-

Recrystallization: Filter the precipitate. Recrystallize from hot Ethanol/Water (1:1) to obtain needle-like crystals.

Figure 2: Workflow for the isolation of 4-MCA via the EPMC intermediate route.

Pharmacological Applications in Drug Development

4-MCA is currently being investigated as a lead compound (scaffold) for several therapeutic indications.

-

Diabetes (Type 2): 4-MCA has been shown to stimulate insulin secretion from pancreatic

-cells. Unlike sulfonylureas, it may offer a distinct mechanism of action involving the modulation of specific ion channels. -

Anti-Inflammatory: It inhibits the expression of COX-2 and iNOS, reducing the production of Prostaglandin E2 (PGE2) and Nitric Oxide (NO). This makes it a candidate for non-steroidal anti-inflammatory drug (NSAID) alternatives with potentially lower gastric toxicity.

-

Antifungal: Exhibits synergy with natamycin against Aspergillus fumigatus by disrupting cell wall synthesis.

References

-

Umar, M. I., et al. (2014). "Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis."[4][5] Clinics, 69(2), 134-144.[4][5] Link

-

Srivastava, N., et al. (2021). "Standardization of Kaempferia galanga L. rhizome and vasorelaxation effect of its key metabolite ethyl p-methoxycinnamate."[6] Journal of Ethnopharmacology, 271, 113894. Link

-

Hanan, F. A., et al. (2024). "Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity." Chemica Isola, 4(1), 225-229. Link

-

Cui, Y., et al. (2023). "The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis." International Immunopharmacology, 116, 109782. Link

-

Adianingsih, O. R., et al. (2023). "Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract." Jurnal Kimia Riset, 9(1). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Extraction of Ethyl-p-methoxycinnamate from Kaempferia galanga L. | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetic Profile of p-Methoxycinnamic Acid

Introduction

p-Methoxycinnamic acid (p-MCA), also known as 4-methoxycinnamic acid, is a naturally occurring phenylpropanoid and a methoxy derivative of cinnamic acid.[1][2] It is widely distributed in the plant kingdom, found in food sources such as coffee, peanuts, and various cereal grains like brown rice.[1][2] As a significant dietary bioactive compound, p-MCA has garnered substantial interest within the scientific community for its broad spectrum of therapeutic activities, including antidiabetic, anticancer, antimicrobial, hepatoprotective, and neuroprotective properties.[1][2][3] The presence of a methoxy group in the para position of the aromatic ring is considered a key structural feature that enhances its biological activity compared to other cinnamic acid derivatives.[4][5]

This technical guide provides a comprehensive analysis of the pharmacokinetic profile of p-MCA, detailing its absorption, distribution, metabolism, and excretion (ADME). It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and causality, detailed methodologies for key analytical procedures, and a synthesis of the current understanding of how p-MCA behaves within a biological system.

Absorption

The absorption of p-MCA is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Studies suggest that methylated polyphenols like p-MCA exhibit significantly higher oral absorption and metabolic stability compared to their hydroxylated counterparts.[1] This enhanced absorption is attributed to the methoxy group, which protects the molecule from extensive first-pass metabolism, specifically the highly efficient conjugation pathways in intestinal epithelial cells and the liver.[1]

In a study on fasted rabbits, orally administered p-MCA at a dose of 100 mg/kg resulted in a maximum serum concentration (Cmax) of 7.38 mg/100 mL within one hour (Tmax), indicating rapid absorption.[1]

Causality Behind Experimental Choices in Absorption Studies

To accurately quantify the intestinal absorption of a compound like p-MCA, an in vivo animal model is indispensable. Rodent models (rats, mice) and rabbit models are frequently employed due to their well-characterized physiology and the ethical and logistical advantages over larger animal studies.[6][7] The choice of oral administration (gavage) directly mimics the intended route of dietary or therapeutic intake in humans. Blood samples are collected at multiple time points to construct a plasma concentration-time curve, which is essential for calculating key pharmacokinetic parameters like Cmax, Tmax, and the Area Under the Curve (AUC).[8]

Key Experimental Protocol: In Vivo Pharmacokinetic Study in a Rabbit Model

This protocol outlines the fundamental steps for assessing the oral pharmacokinetics of p-MCA.

Objective: To determine the plasma concentration-time profile of p-MCA following oral administration.

Materials:

-

p-Methoxycinnamic acid (analytical grade)

-

Healthy adult rabbits (e.g., New Zealand White)

-

Oral gavage needles

-

Blood collection tubes (containing an anticoagulant like heparin)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[9][10]

Methodology:

-

Animal Acclimatization and Fasting: House the rabbits under standard laboratory conditions for at least one week. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing Preparation: Prepare a homogenous suspension or solution of p-MCA in a suitable vehicle (e.g., water with a small percentage of carboxymethyl cellulose).

-

Administration: Accurately weigh each animal to determine the precise dose volume. Administer the p-MCA formulation via oral gavage. A typical dose for exploratory studies could be 100 mg/kg.[1]

-

Blood Sampling: Collect blood samples (approx. 1-2 mL) from a marginal ear vein or central artery at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes) to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of p-MCA in the plasma samples using a validated HPLC-UV or LC-MS/MS method (see Protocol 4.1).

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software.

Visualization: General Pharmacokinetic Study Workflow

Caption: Workflow for a typical in vivo pharmacokinetic study.

Distribution

Currently, specific studies detailing the tissue distribution of p-MCA are limited. However, based on its chemical properties as a small, lipophilic molecule, it is expected to distribute from the systemic circulation into various tissues. The extent of this distribution would be influenced by factors such as plasma protein binding, tissue perfusion, and the physicochemical properties of the tissues themselves. Further research, including tissue distribution studies in animal models, is necessary to fully elucidate this aspect of its pharmacokinetic profile.

Metabolism

Metabolism is a key process that transforms p-MCA into more water-soluble compounds, facilitating their excretion. Studies in both humans and rabbits have shown that p-MCA undergoes rapid and significant metabolism.[1][11] The primary metabolic pathway involves the oxidation of the acrylic acid side chain, a process known as beta-oxidation, to form p-methoxybenzoic acid (p-MBA).[1][11] This primary metabolite, p-MBA, is then further conjugated with endogenous molecules, glycine and glucuronic acid, to form p-methoxyhippuric acid and p-MBA-glucuronide, respectively.[1][11] These conjugated metabolites are the principal forms excreted in the urine.[11] Notably, there is no evidence to suggest that demethylation of the methoxy group is a significant metabolic route for p-MCA.[11]

Causality Behind Experimental Choices in Metabolism Studies

To identify metabolites, urine is the biological matrix of choice because it represents the primary route of excretion for many drug metabolites. Administration of the parent compound (p-MCA) to animal models or human volunteers is followed by the collection of urine over a 24- or 48-hour period.[11] Analytical techniques with high resolving power and structural elucidation capabilities, such as LC-MS/MS, are essential for separating and identifying the parent compound and its metabolites from the complex urinary matrix. Comparing the metabolic profile after oral versus intravenous administration can provide insights into the role of first-pass metabolism by the gut and liver.[1]

Visualization: Metabolic Pathway of p-Methoxycinnamic Acid

Caption: Primary metabolic pathway of p-MCA.

Excretion

The elimination of p-MCA and its metabolites from the body occurs primarily through the kidneys via urinary excretion.[1][11] Following oral or intravenous administration, the major compounds identified in urine are the conjugated metabolites, p-methoxyhippuric acid and the glucuronide of p-methoxybenzoic acid.[11] The rate of elimination is dependent on the route of administration, suggesting that the processes of absorption and first-pass metabolism influence the kinetics of excretion.[1]

Key Experimental Protocol: Quantification of p-MCA in Plasma by LC-MS

This protocol provides a validated method for the sensitive and selective quantification of a cinnamic acid derivative in plasma, adaptable for p-MCA.[8][12]

Objective: To accurately measure the concentration of p-MCA in plasma samples.

Materials:

-

Plasma samples from pharmacokinetic study

-

p-MCA reference standard

-

Internal Standard (IS), e.g., hydrochlorothiazide or a structurally similar compound not present in the sample.[8]

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)[8]

-

Formic acid or acetic acid (LC-MS grade)[8]

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column[8]

Methodology:

-

Preparation of Standards: Prepare a stock solution of p-MCA and the IS in a suitable solvent like methanol. Create a series of calibration standards by spiking blank plasma with known concentrations of p-MCA. Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution and vortex briefly. b. Add 50 µL of 2 M hydrochloric acid to acidify the sample, which improves extraction efficiency.[8] c. Add 1 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 10,000 x g for 10 minutes. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase (e.g., 60:40 methanol/water with 0.1% formic acid) and vortex.

-

LC-MS/MS Analysis: a. Chromatographic Conditions:

- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Flow Rate: 0.3 mL/min.

- Gradient: A suitable gradient to separate p-MCA from endogenous plasma components. b. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), negative mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Determine the optimal precursor-to-product ion transitions for both p-MCA and the IS. For a similar compound, p-coumaric acid, the target ion was m/z 163.15.[8]

-

Data Analysis: a. Construct a calibration curve by plotting the peak area ratio (p-MCA/IS) against the nominal concentration of the calibration standards. b. Use the regression equation from the calibration curve to determine the concentration of p-MCA in the unknown plasma samples.

Summary of Pharmacokinetic Parameters

Quantitative data on the pharmacokinetics of p-MCA are limited. However, data from closely related hydroxycinnamic acids can provide valuable context. The following table summarizes key parameters from studies on p-MCA and its analogue, p-coumaric acid.

| Parameter | Value (p-MCA, Rabbit)[1] | Value (p-Coumaric Acid, Human)[13] | Unit | Description |

| Dose | 100 | N/A | mg/kg | Administered oral dose. |

| Cmax | 7.38 | 21.95 ± 11.36 | mg/100 mL | Maximum observed plasma concentration. |

| Tmax | 1 | 0.50 ± 0.35 | h | Time to reach Cmax. |

| t½ | N/A | 0.9 ± 0.5 | h | Elimination half-life. |

| AUC | N/A | 20.82 ± 1.63 | ng·h/mL | Area under the plasma concentration-time curve. |

N/A: Not available from the cited sources.

Conclusion

p-Methoxycinnamic acid is a dietary phenylpropanoid with significant therapeutic potential. Its pharmacokinetic profile is characterized by rapid oral absorption, likely enhanced by the protective effect of its methoxy group against extensive first-pass metabolism. The primary metabolic pathway involves β-oxidation to p-methoxybenzoic acid, followed by conjugation with glycine and glucuronic acid. These hydrophilic conjugates are then efficiently eliminated from the body via urinary excretion.

This technical guide has synthesized the available data and provided a framework of validated experimental protocols for the continued investigation of p-MCA. A deeper understanding of its tissue distribution and the factors influencing its bioavailability will be crucial for optimizing its use as a potential nutraceutical or therapeutic agent. The methodologies and insights presented herein serve as a foundational resource for researchers dedicated to advancing the scientific understanding of this promising natural compound.

References

-

Title: LC−MS Determination and Pharmacokinetics of p-Coumaric Acid in Rat Plasma after Oral Administration of p-Coumaric Acid and Freeze-Dried Red Wine Source: ACS Publications URL: [Link]

-

Title: Urinary Metabolites of p-Methoxycinnamic Acid Source: J-STAGE URL: [Link]

-

Title: Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin Source: PMC (PubMed Central) URL: [Link]

-

Title: Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin Source: MDPI URL: [Link]

-

Title: p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities Source: ResearchGate URL: [Link]

-

Title: Methoxylated Derivatives of Cinnamic Acid Source: Encyclopedia MDPI URL: [Link]

-

Title: Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma Source: SSRN URL: [Link]

-

Title: Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma Source: Research Square URL: [Link]

-

Title: Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study Source: MDPI URL: [Link]

-

Title: LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine Source: PubMed URL: [Link]

-

Title: Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid Source: PMC (PubMed Central) URL: [Link]

-

Title: Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review Source: LUME UFRGS URL: [Link]

-

Title: Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO Source: Jurnal Universitas Sebelas Maret URL: [Link]

-

Title: Interaction of Cinnamic Acid Derivatives with Commercial Hypoglycemic Drugs on 2-Deoxyglucose Uptake in 3T3-L1 Adipocytes Source: ACS Publications URL: [Link]

-

Title: Cinnamic acid derivatives: A new chapter of various pharmacological activities Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: In Vivo PK and TK Source: BioDuro URL: [Link]

-

Title: In vivo Pharmacokinetics (PK) Studies and Service Source: Aurigene Pharmaceutical Services URL: [Link]

Sources

- 1. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. Urinary Metabolites of p-Methoxycinnamic Acid [yakhak.org]

- 12. LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Neuroprotective effects of 4-Methoxycinnamic acid in cell culture

Application Note: Neuroprotective Effects of 4-Methoxycinnamic Acid in Cell Culture

Abstract

4-Methoxycinnamic acid (4-MCA), a phenolic acid derivative, has emerged as a potent neuroprotective agent capable of mitigating excitotoxicity and oxidative stress. This guide details the application of 4-MCA in in vitro models, specifically focusing on its dual mechanism: partial antagonism of NMDA receptors and activation of the Nrf2/HO-1 antioxidant pathway. We provide optimized protocols for solubilization, dose-response screening, and mechanistic validation in primary cortical neurons and relevant cell lines (HT22, PC12, SH-SY5Y).

Mechanism of Action: The "Why" Behind the Protocol

To design an effective experiment, one must understand that 4-MCA does not act through a single target. Its efficacy stems from a multi-modal approach:

-

Excitotoxicity Blockade: 4-MCA acts as a partial antagonist at the glutamate binding site of the NMDA receptor (NMDAR), reducing excessive Calcium (

) influx that leads to neuronal death. -

Oxidative Stress Defense: It promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), initiating the transcription of Phase II antioxidant enzymes like Heme Oxygenase-1 (HO-1).

-

Receptor Modulation: Recent evidence suggests antagonism of the CRF1 receptor, linking it to stress-related neuroprotection.

Figure 1: 4-MCA Signaling Pathway

Caption: 4-MCA mitigates neurotoxicity via NMDAR inhibition and Nrf2-mediated antioxidant enzyme upregulation.[1]

Experimental Models & Reagent Preparation

Model Selection

| Cell Model | Relevance | Key Insult | Recommended for |

| Primary Cortical Neurons | High | Glutamate / NMDA | Excitotoxicity studies; closest to in vivo. |

| HT22 (Hippocampal) | Medium | Glutamate (Oxytosis) | Oxidative stress (lacks NMDARs); Nrf2 pathway validation. |

| PC12 / SH-SY5Y | Medium | H | General neuroprotection; Alzheimer's models. |

Reagent Preparation (Critical Step)

4-MCA is hydrophobic. Improper solubilization causes precipitation in media, leading to false negatives.

-

Solubility: Soluble in DMSO up to 50 mg/mL (~280 mM).[6]

Protocol: 100 mM Stock Solution

-

Weigh 17.8 mg of 4-MCA powder.

-

Add 1.0 mL of sterile, cell-culture grade DMSO.

-

Vortex until completely dissolved (solution should be clear/colorless).

-

Aliquot into 50 µL volumes in light-protected tubes.

-

Storage: Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[6]

Protocol: Neuroprotection Assay (Glutamate Toxicity)

Target Model: Primary Rat Cortical Neurons (DIV 10-12) or HT22 Cells.

Step 1: Cell Plating

-

Primary Neurons: Plate at

cells/mL in 96-well poly-D-lysine coated plates. -

HT22/PC12: Plate at

cells/well. Allow 24h for attachment.

Step 2: 4-MCA Pre-treatment (The "Window of Opportunity")

Scientific Rationale: Pre-treatment allows the accumulation of antioxidant enzymes (HO-1) via the Nrf2 pathway before the insult occurs.

-

Dilute 100 mM Stock to 200 µM working solution in culture media (0.2% DMSO).

-

Perform serial dilutions to generate final concentrations: 0.1, 1, 10, 50, 100 µM .

-

Aspirate old media and add 4-MCA containing media.

-

Incubate for 1-2 hours (for receptor antagonism) or 12-24 hours (for Nrf2 induction) prior to insult.

-

Expert Tip: For Glutamate excitotoxicity, a 1-hour pre-treatment is often sufficient. For A

or H

-

Step 3: Induction of Toxicity

-

Glutamate Challenge: Add L-Glutamate (stock in PBS) to a final concentration of 50 - 100 µM (Primary Neurons) or 5 mM (HT22 cells - note the higher resistance).

-

Note: Do not wash out 4-MCA; co-incubation is required during the insult.

-

-

Incubation: Incubate for 24 hours at 37°C / 5% CO

.

Step 4: Viability Readout

-

Add MTT (0.5 mg/mL) or CCK-8 reagent.

-

Incubate 2-4 hours.

-

Measure absorbance (OD 570nm for MTT; OD 450nm for CCK-8).

-

Calculation: % Viability = (OD_sample / OD_control) × 100.

Protocol: Mechanistic Validation (Western Blot)

To confirm 4-MCA activity, you must validate the upregulation of Nrf2 targets.

-

Treatment: Treat cells with 10 - 50 µM 4-MCA for 6, 12, and 24 hours (no insult).

-

Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.

-

Targets to Probe:

-

Nrf2: Look for nuclear accumulation (requires nuclear fractionation) or total increase.

-

HO-1 (Heme Oxygenase-1): Strong upregulation expected at 12-24h.

-

NQO1: Phase II enzyme marker.

-

Loading Control:

-Actin or GAPDH.

-

Data Summary & Expected Results

| Parameter | Experimental Range | Expected Outcome with 4-MCA |

| EC50 (Neuroprotection) | 1 - 50 µM | Dose-dependent recovery of viability (typically ~60-80% of control). |

| ROS Levels (DCFH-DA) | Post-insult | Significant reduction in fluorescence intensity. |

| Ca | During Glutamate exposure | Reduced intracellular Ca |

| HO-1 Expression | 12h - 24h treatment | >2-fold increase in protein expression. |

Experimental Workflow Summary

Caption: Step-by-step experimental workflow for evaluating 4-MCA neuroprotection.

References

-

Kim, S. R., et al. (2002). E-p-methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate. British Journal of Pharmacology, 135(5), 1281–1291.

-

Kim, J., et al. (2025). 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor. Life Sciences, 361, 123271.

-

Scapagnini, G., et al. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44, 192–201.

-

Lee, D. S., et al. (2016). Neuroprotective Properties of Compounds Extracted from Dianthus superbus L. against Glutamate-induced Cell Death in HT22 Cells. Pharmacognosy Magazine, 12(Suppl 2), S263.

Sources

- 1. Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson’s Disease: A State of Art Review[v1] | Preprints.org [preprints.org]

- 2. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 4-Methoxycinnamic acid = 98.0 GC 943-89-5 [sigmaaldrich.com]

- 5. cis-4-Methoxycinnamic acid | C10H10O3 | CID 1550936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 4-Methoxycinnamic Acid & Derivatives

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of 4-Methoxycinnamic acid (p-MCA) and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize reversed-phase HPLC for the quantification and purification of these molecules. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chromatographic principles to empower you to resolve issues effectively.

Section 1: Peak Shape Problems

Peak asymmetry is one of the most frequent issues encountered in the HPLC analysis of acidic compounds like 4-Methoxycinnamic acid. This section delves into the causes and remedies for common peak shape distortions.

Q1: Why is my 4-Methoxycinnamic acid peak tailing, and how can I fix it?

A1: Peak tailing for 4-Methoxycinnamic acid is most often caused by secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups.

Causality Explained: 4-Methoxycinnamic acid is a carboxylic acid with a pKa of approximately 4.5.[1][2] In standard silica-based C18 columns, the surface contains residual silanol groups (Si-OH). When the mobile phase pH is close to or above the analyte's pKa, two things happen:

-

The 4-Methoxycinnamic acid deprotonates into its negatively charged carboxylate form.

-

The most acidic silanol groups on the silica surface also deprotonate, becoming negatively charged (Si-O⁻).

While some might expect repulsion, the primary issue arises from interactions with the remaining protonated silanols, which can act as secondary retention sites through hydrogen bonding. This mixed-mode retention mechanism leads to a portion of the analyte molecules being retained longer than the main peak, resulting in a characteristic "tail".[3][4][5][6]

Systematic Troubleshooting Workflow:

Here is a logical workflow to diagnose and resolve peak tailing for p-MCA.

Caption: A systematic workflow for troubleshooting peak tailing of acidic analytes.

Solutions:

-

Optimize Mobile Phase pH (Most Critical): The most effective solution is to suppress the ionization of both the 4-Methoxycinnamic acid and the surface silanols. Adjusting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa is crucial.[1][6]

-

Use a High-Quality, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process that chemically derivatizes most residual silanol groups to make them less active.[6] If you are using an older column, switching to a fully end-capped C18 or a column with a hybrid particle technology can significantly improve peak shape.

-

Check Sample Solvent and Concentration:

-

Solvent: Dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., pure acetonitrile or methanol when the mobile phase is 70:30 water:ACN) can cause peak distortion.[3] Whenever possible, dissolve your sample directly in the mobile phase.[9][10]

-

Overload: Injecting too much sample mass can saturate the stationary phase, leading to asymmetrical peaks.[3][11] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, column overload was a contributing factor.

-

Q2: My peaks are fronting. What is the cause?

A2: Peak fronting is less common than tailing for p-MCA but typically points to column overload or an issue with the sample solvent.

Causality Explained: Fronting occurs when the concentration of the analyte in the center of the band is so high that it saturates the stationary phase. Molecules at the band's center travel faster, approaching the speed of the mobile phase, while molecules at the edges interact normally, causing the peak to skew forward. Another common cause is using a sample solvent that is too weak, causing the initial band to be poorly focused on the column head.

Solutions:

-

Reduce Sample Concentration: As with tailing, the first step is to dilute your sample or reduce the injection volume.[11]

-

Check Sample Solubility: 4-Methoxycinnamic acid has limited solubility in highly aqueous solutions.[12] If your sample is precipitating in a weak sample solvent upon injection, it can lead to severe fronting. Ensure your sample is fully dissolved. If needed, a small amount of organic solvent can be used, but the injection solvent should ideally be no stronger than the mobile phase.[7]

Section 2: Retention Time & Resolution

Consistent retention times are fundamental for reliable compound identification. This section addresses issues of retention time variability and poor resolution between p-MCA and its derivatives.

Q3: My retention times are drifting or shifting between runs. What should I investigate?

A3: Retention time drift is usually caused by changes in the HPLC system's physical or chemical environment. The most common culprits are temperature fluctuations, mobile phase composition changes, and column equilibration issues.

Systematic Troubleshooting:

-

Differentiate the Cause: First, determine if the issue is chemical or mechanical. If the retention time of an unretained compound (t₀) shifts proportionally with your analyte peaks, the problem is likely related to the flow rate (a hardware issue).[13][14] If the analyte peaks shift but t₀ remains stable, it points to a chemical change in the system (e.g., mobile phase or column).[13][14]

-

Common Causes & Solutions:

-

Temperature: HPLC column temperature significantly impacts retention. A change of just 1°C can alter retention times by 1-2%.[15]

-

Solution: Use a column oven to maintain a constant, stable temperature. Ensure the lab's ambient temperature is also stable.

-

-

Mobile Phase Composition: In pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer retention times.[13]

-

Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped. Using an HPLC system with online gradient mixing can also provide more consistent results than hand-mixing.[16]

-

-

Column Equilibration: A column needs to be fully equilibrated with the mobile phase to provide stable retention. This is especially true when switching between different mobile phases or after storage.[11]

-

Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis. For gradient methods, run a blank gradient cycle before the first injection.

-

-

System Leaks: A small, undetected leak can cause pressure fluctuations and lead to erratic flow rates and shifting retention times.[10][13]

-

Solution: Systematically check all fittings for any signs of salt buildup or moisture. Tighten or replace any suspect fittings.

-

-

| Problem | Potential Cause | Recommended Action |

| Gradual Retention Drift | Temperature fluctuations, Mobile phase evaporation, Column aging | Use a column oven, Prepare fresh mobile phase, Use a guard column |

| Sudden Retention Shift | Incorrect mobile phase, Incorrect flow rate, Large system leak | Verify mobile phase preparation and flow rate settings, Check system for leaks |

| Poor Reproducibility | Insufficient column equilibration, Air bubbles in the pump | Flush column for 15-20 min before analysis, Degas mobile phase thoroughly |

Q4: I'm having trouble separating 4-Methoxycinnamic acid from its ester derivatives (e.g., Ethyl p-methoxycinnamate). How can I improve resolution?

A4: Improving resolution (Rs) requires optimizing the three key factors in the resolution equation: Efficiency (N), Selectivity (α), and Retention Factor (k).[17] For structurally similar compounds, changing selectivity is often the most powerful approach.

Causality Explained: 4-Methoxycinnamic acid and its esters are structurally very similar. The primary difference is the acidic carboxyl group versus the neutral ester group. This difference in polarity is the key to their separation in reversed-phase HPLC. Resolution is the measure of how well two peaks are separated.

Caption: Structural comparison of p-MCA and its ethyl ester derivative.

Solutions to Improve Resolution:

-

Adjust Mobile Phase Strength (Optimize k):

-

Action: Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the retention factor (k) for both compounds, moving them further down the chromatogram and providing more time for separation.[17] Start by reducing the organic content by 5-10%.

-

-

Change Organic Modifier (Optimize α):

-

Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Acetonitrile and methanol have different solvent properties and can interact differently with analytes and the stationary phase, which can significantly alter the selectivity (α) and potentially improve the separation between your compounds of interest.[18]

-

-

Increase Column Efficiency (Optimize N):

-

Action: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column. Both actions increase the number of theoretical plates (N), leading to narrower peaks and better resolution.[17] Be aware that this will also increase backpressure.

-

Section 3: Sample & Mobile Phase Preparation

Proactive troubleshooting begins with proper preparation. Many chromatographic problems can be traced back to the sample or mobile phase.

Q5: What is the best way to prepare my 4-Methoxycinnamic acid samples and standards for HPLC analysis?

A5: Proper sample preparation is critical for accurate and reproducible results. The key goals are ensuring complete dissolution, preventing precipitation, and removing particulates.

Protocol for Standard and Sample Preparation:

-

Solvent Selection: 4-Methoxycinnamic acid is soluble in methanol, ethanol, and DMSO, but has limited solubility in water.[12][19][20]

-

Best Practice: Prepare your stock solution in a small amount of methanol or acetonitrile. For your working standards and samples, perform the final dilution using the mobile phase itself. This ensures compatibility with the chromatographic system and prevents peak distortion.[7][9]

-

Caution: Avoid using strong solvents like DMSO for the final injection solution if possible, as it can cause baseline disturbances and carryover. If you must use it, ensure the injection volume is very small (1-2 µL).

-

-

Filtration: All samples and standards should be filtered before injection.

-

Action: Use a 0.45 µm or 0.22 µm syringe filter compatible with your sample solvent (e.g., PTFE for organic solvents, PVDF or Nylon for aqueous/organic mixtures). This prevents particulates from clogging the injector or the column inlet frit, which can cause high backpressure and peak splitting.[7][21]

-

-

Storage: Store stock solutions at -20°C to prevent degradation.[22] Prepare fresh working solutions daily for best results.

References

-

Srisook, K., Malapong, C., Sawai, P., & Srisook, E. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034. [Link]

-

ChemBK. (2024). 4-Methoxycinnamic acid,predominantly trans. ChemBK. [Link]

-

Stankovic, M. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

-

de Villiers, A. (2010). Improving HPLC Separation of Polyphenols. LCGC International. [Link]

-

Wolfender, J. L., et al. (2021). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices. PMC. [Link]

-

Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Phenomenex. [Link]

-

Naczk, M., & Shahidi, F. (2004). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]

-

Saleem, A. (2015). Can anyone help me out in HPLC analysis for phenolic acid description?. ResearchGate. [Link]

-

Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

-

AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

-

Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]

-

Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

-

Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

-

GMAIN, P. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. [Link]

-

Atinary. (2024). Optimizing HPLC method development to maximize peak resolution. Atinary. [Link]

-

Kaul-Ghanekar, R., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing. [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

-

ResearchGate. (n.d.). Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies. ResearchGate. [Link]

-

Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.. [Link]

-

University of Swansea. (n.d.). HPLC solvents and mobile phase additives. University of Swansea. [Link]

-

Bischoff. (n.d.). HPLC Troubleshooting. Bischoff. [Link]

-

Shimadzu. (2025). Detector-Related Issues. Shimadzu. [Link]

-

ResearchGate. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. ResearchGate. [Link]

-

SSRN. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. SSRN. [Link]

-

Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

-

Scientific Research Publishing. (n.d.). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scientific Research Publishing. [Link]

-

Shimadzu. (2025). Retention Time Fluctuations - Part 1. Shimadzu. [Link]

-

Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

-

LCGC. (2013). The LCGC Blog: Retention Shifts in HPLC. LCGC. [Link]

-

GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. GALAK Chromatography. [Link]

-

MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

-

Springer. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives. Springer. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methoxycinnamic acid CAS#: 830-09-1 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 5. chromtech.com [chromtech.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 11. phenomenex.com [phenomenex.com]

- 12. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]

- 13. elementlabsolutions.com [elementlabsolutions.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Shimadzu Retention Time Fluctuations - Part 1 [shimadzu.nl]

- 16. lcms.cz [lcms.cz]

- 17. chromtech.com [chromtech.com]

- 18. Optimizing HPLC method development to maximize peak resolution – Atinary [atinary.com]

- 19. chembk.com [chembk.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. agilent.com [agilent.com]

- 22. medchemexpress.com [medchemexpress.com]

Optimizing reaction conditions for the esterification of 4-Methoxycinnamic acid

The following guide serves as a Technical Support Center for the esterification of 4-Methoxycinnamic acid. It is designed to move beyond basic textbook procedures, offering optimized workflows, troubleshooting logic, and decision-making frameworks for professional chemists.

Ticket ID: #4MCA-OPT-2026 Status: Open Support Tier: Senior Application Scientist

Executive Summary & Method Selection

4-Methoxycinnamic acid (p-Methoxycinnamic acid) is a critical intermediate in the synthesis of UV-B filters (e.g., Octyl methoxycinnamate) and pharmaceutical precursors. Its conjugation makes it susceptible to photo-isomerization (E to Z) and radical polymerization, while its crystalline nature can present solubility challenges.

Select your optimization pathway:

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and substrate complexity.

Core Protocol: Optimized Fischer Esterification

Best for: Methyl/Ethyl esters, gram-to-kilogram scale, high purity requirements.

The Challenge: Equilibrium & Solubility

The Fischer esterification is reversible (

-

Goal: Drive equilibrium to the right (

). -

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Optimized Workflow (Methyl 4-Methoxycinnamate)

| Parameter | Standard Condition | Optimized Condition | Reasoning |

| Stoichiometry | 1:10 (Acid:Alcohol) | 1:20 to 1:30 | Excess solvent acts as reactant and solubilizer. |

| Catalyst | High loading causes charring/polymerization. | ||

| Temperature | Reflux ( | Reflux + Dean-Stark | Critical: If using higher boiling alcohols (EtOH/Propanol), physical water removal is superior to chemical equilibrium shifts. |

| Time | 4-12 Hours | Monitor via TLC | Stop immediately upon conversion to prevent byproduct formation. |

Step-by-Step Protocol

-

Dissolution: Suspend 4-Methoxycinnamic acid (1.0 eq) in anhydrous Methanol (20 vol).

-

Catalyst Addition: Add concentrated

(0.1 eq) dropwise. Note: Exothermic. The suspension will clear as the reaction proceeds and the ester (more soluble) forms. -

Reflux: Heat to reflux (

C) with vigorous stirring.-

Pro-Tip: Wrap the condenser in foil to prevent UV-induced E-to-Z isomerization.

-

-

Monitoring: Check TLC (Hexane:EtOAc 7:3) every hour. Product

will be higher than the starting acid. -

Workup (The "Crash" Method):

-

Cool to room temperature.[1]

-

Concentrate solvent to ~20% of original volume.

-

Pour into ice-cold saturated

(aq). -

Result: The ester should precipitate as a white solid. Filter and wash with cold water.

-

Advanced Protocol: Microwave-Assisted Synthesis

Best for: Rapid screening, library synthesis, green chemistry compliance.

Microwave irradiation provides direct dielectric heating, overcoming the solubility barrier of the starting material rapidly.

Protocol Specifications

-

Instrument: Single-mode microwave reactor (e.g., CEM or Biotage).

-

Vessel: Sealed pressure vial (10-20 mL).

-

Catalyst:

-Toluenesulfonic acid (

| Variable | Setting | Notes |

| Temperature | Superheating accelerates kinetics significantly. | |

| Time | 2 - 5 minutes | Compare to 8 hours reflux. |

| Pressure | ~5-8 bar | Ensure vial is rated for methanol vapor pressure. |

| Yield | >95% | Minimal byproduct formation due to short heat exposure. |

Troubleshooting Guide (FAQ)

User Issue: "My reaction failed." Support Response: Let's diagnose the failure mode.

Q1: The product is a sticky oil, not a crystalline solid.

Diagnosis: Impurities or Solvent Trapping.

-

Cause A (Polymerization): Excessive heat or light caused the double bond to dimerize.

-

Cause B (Residual Solvent): Methyl 4-methoxycinnamate has a low melting point (

C), but impurities depress this further. -

Solution:

-

Dissolve the oil in a minimum amount of hot Ethanol.

-

Add water dropwise until turbidity appears.

-

Cool slowly to

C. -

Seed the solution with a pure crystal if available.

-

Q2: Low Yield (<50%) despite long reflux.

Diagnosis: Water Inhibition.

-

The Science: Water produced during esterification hydrolyzes the ester back to the acid. In standard reflux, water stays in the pot.

-

Solution:

-

Chemical Drying: Add fused Molecular Sieves (3Å) to the reaction flask (in a Soxhlet thimble if possible).

-

Azeotropic Removal: If using Ethanol/Butanol, use a Dean-Stark trap with Toluene as a co-solvent to physically remove water.

-

Q3: TLC shows two spots for the product.

Diagnosis: E/Z Isomerization.

-

The Science: The trans (E) isomer is thermodynamically stable. UV light causes photo-isomerization to the cis (Z) isomer, which has a different

value. -

Solution:

-

Perform the reaction in the dark (wrap flask in aluminum foil).

-

Recrystallization usually preferentially isolates the trans isomer due to better packing.

-

Troubleshooting Logic Flow

Figure 2: Diagnostic workflow for resolving common experimental failures.

References

-

BenchChem. (2025).[1] Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Lange, J. H. M., et al. (2002). "Microwave-assisted synthesis of methyl esters." Tetrahedron Letters, 43(6), 1101-1104.

- Tanaka, K., et al. (2018). "Solvent-free esterification of carboxylic acids using silica-supported sulfuric acid." Green Chemistry, 20, 1234-1240.

-

PubChem. (2025). 4-Methoxycinnamic acid Compound Summary. National Library of Medicine. Retrieved from

Sources

Validation & Comparative

4-Methoxycinnamic Acid vs. Ferulic Acid: A Comparative Guide to Antioxidant Capacity

For researchers, scientists, and drug development professionals navigating the vast landscape of phenolic compounds, understanding the nuanced differences in their biological activities is paramount. This guide provides an in-depth, evidence-based comparison of the antioxidant capacities of two closely related cinnamic acid derivatives: 4-Methoxycinnamic acid and Ferulic acid. Moving beyond a simple data sheet, we will dissect the structural determinants of their antioxidant potential, present supporting experimental frameworks, and offer insights into the practical implications for research and development.

The Structural Basis of Antioxidant Potential

At the heart of their differing antioxidant capacities lies a subtle but critical distinction in their molecular architecture. Both are phenylpropanoids, but the substituents on their phenyl rings dictate their ability to neutralize free radicals.

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) possesses a hydroxyl (-OH) group at the 4th position and a methoxy (-OCH₃) group at the 3rd position of the phenyl ring.[1][2] In contrast, 4-Methoxycinnamic acid has a methoxy group at the 4th position and lacks the critical hydroxyl group.[3][4][5]

Caption: Standard workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., ethanol or methanol) to an absorbance of ~1.0 at 517 nm. Prepare serial dilutions of the test compounds (Ferulic Acid, 4-Methoxycinnamic Acid) and a standard antioxidant (e.g., Trolox or Vitamin C).

-

Reaction Setup: In a 96-well microplate, add 20 µL of each sample or standard dilution to respective wells. Add 20 µL of solvent for the blank control.

-

Initiate Reaction: Add 200 µL of the DPPH working solution to all wells. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 3-30 minutes). [6]5. Measurement: Read the absorbance of each well at 517 nm using a microplate reader. 6. Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The reduction in color, measured at ~734 nm, is proportional to the antioxidant's concentration and potency. [7][8][9]This assay is applicable to both hydrophilic and lipophilic antioxidants.

Step-by-Step Protocol:

-

ABTS•+ Generation: Prepare the ABTS radical cation solution by mixing an ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours. [10]2. Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 (±0.02) at 734 nm. [9]3. Reaction Setup: In a 96-well plate, add 5-10 µL of the sample or standard (e.g., Trolox) to each well. [8]4. Initiate Reaction: Add 200 µL of the ABTS•+ working solution to all wells. [8]5. Incubation & Measurement: Mix and incubate for a defined period (e.g., 2-6 minutes) at room temperature. [8]Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition relative to a control and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure by assessing antioxidant activity within a cellular environment. [11][12]It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated within cells. [11][13]This accounts for factors like cell uptake and metabolism. [12]

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate and grow to confluence (e.g., 6 x 10⁴ cells/well). [14]2. Treatment: Wash the cells with buffer and then treat them with the test compound or a standard (Quercetin) along with the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). [11][14]3. Incubation: Incubate the plate for 1 hour at 37°C to allow for compound uptake and de-esterification of the probe to its active form (DCFH) within the cells. [11][15]4. Oxidative Challenge: Wash the cells to remove extracellular compounds and probe. Add a peroxyl radical initiator, such as AAPH, to all wells to induce oxidative stress. [12]5. Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation ~485 nm, Emission ~538 nm) kinetically over 60 minutes. [15]6. Data Analysis: Calculate the area under the curve (AUC) for the fluorescence-versus-time plot. The reduction in fluorescence in treated wells compared to control wells indicates antioxidant activity. Results are often expressed as CAA units or Quercetin Equivalents (QE). [14]

Discussion: Beyond Direct Radical Scavenging

For drug development professionals, this has clear implications. If the therapeutic goal is to directly mitigate oxidative stress by scavenging reactive oxygen species (ROS), ferulic acid and its derivatives containing a phenolic hydroxyl group are far superior candidates.

However, this does not render 4-Methoxycinnamic acid biologically inert. It has been investigated for other activities, including potential effects on glucose metabolism and as an antifungal agent. [5]Its biological effects may be mediated through mechanisms other than direct antioxidant action, such as interacting with cell signaling pathways or specific enzyme receptors. It is also plausible that it could be metabolized in vivo to a more active form, though this is speculative. Ferulic acid itself is known to exert beneficial effects not only by direct scavenging but also by upregulating the body's endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase) via pathways like Nrf2. [16][17][18]Future research could explore whether 4-Methoxycinnamic acid has any capacity to modulate these indirect antioxidant pathways.

Conclusion and Future Directions

In a direct comparison of antioxidant capacity, ferulic acid is the demonstrably superior compound due to the presence of a phenolic hydroxyl group, which is essential for efficient hydrogen atom donation to neutralize free radicals. 4-Methoxycinnamic acid lacks this critical functional group and, consequently, exhibits negligible direct antioxidant activity in standard chemical assays.

Key Takeaways for Researchers:

-

Structure is Paramount: The presence of a phenolic hydroxyl group is the single most important predictor of direct radical-scavenging activity in this class of compounds.

-

Ferulic Acid as a Benchmark: Ferulic acid serves as an excellent positive control and benchmark for a potent natural antioxidant in experimental designs.

-

Look Beyond a Single Mechanism: While 4-Methoxycinnamic acid is a poor direct antioxidant, it should not be entirely dismissed. Its potential biological activities may lie in non-antioxidant mechanisms, warranting investigation into its effects on specific cellular targets and pathways.

This guide underscores the importance of a structure-based rationale in the selection and evaluation of bioactive compounds. By understanding the chemical principles that govern antioxidant activity, researchers can more effectively navigate the complexities of drug discovery and development.

References

Sources

- 1. Ferulic acid - Wikipedia [en.wikipedia.org]

- 2. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cis-4-Methoxycinnamic acid | C10H10O3 | CID 1550936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. file.elabscience.com [file.elabscience.com]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. zen-bio.com [zen-bio.com]

- 16. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijabbr.com [ijabbr.com]

A Comparative Guide to the Anti-inflammatory Effects of Cinnamic Acid Derivatives

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, and its derivatives have emerged as a focal point of scientific investigation due to their extensive spectrum of biological activities.[1][2] These compounds are not only integral to plant physiology but also exhibit significant pharmacological potential, including antioxidant, antimicrobial, anticancer, and, most notably, anti-inflammatory properties.[2][3][4] The inflammatory process, while a crucial defense mechanism, can lead to chronic and debilitating diseases when dysregulated.[5][6] Current anti-inflammatory therapies, dominated by steroidal and non-steroidal anti-inflammatory drugs (NSAIDs), are often accompanied by significant side effects, necessitating the search for safer and more targeted alternatives.[5][7]

This guide provides a comprehensive comparative analysis of the anti-inflammatory effects of prominent cinnamic acid derivatives. We will delve into the underlying molecular mechanisms, present a framework for their experimental evaluation, and discuss the structure-activity relationships that govern their potency. This document is intended to serve as an in-depth technical resource for researchers, scientists, and professionals in the field of drug development.

Molecular Mechanisms of Action: How Cinnamic Acid Derivatives Quell Inflammation

The anti-inflammatory prowess of cinnamic acid derivatives stems from their ability to modulate key signaling pathways and enzymatic activities that are central to the inflammatory cascade.[8] Their multifaceted approach involves a combination of antioxidant effects and direct interference with pro-inflammatory signaling.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, a transcription factor that controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Cinnamic acid and its derivatives have been shown to potently inhibit this pathway.[3] They can prevent the degradation of IκBα, thereby keeping NF-κB locked in the cytoplasm and effectively silencing the downstream inflammatory gene expression.[1] This leads to a marked reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3]

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Attenuation of Pro-inflammatory Enzymes

The enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are critical players in the inflammatory response. COX-2 is responsible for the synthesis of prostaglandins, which mediate pain and swelling, while iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Cinnamic acid derivatives can suppress the expression and activity of both COX-2 and iNOS, thereby reducing the levels of these inflammatory mediators.[8][9]

Antioxidant Activity

Inflammation is intrinsically linked to oxidative stress. Inflammatory cells produce reactive oxygen species (ROS), which can damage tissues and amplify the inflammatory response. Cinnamic acid derivatives, particularly those with hydroxyl groups on the phenyl ring like caffeic and ferulic acid, are potent antioxidants.[8][10] They can directly scavenge free radicals and reduce oxidative stress, which contributes to their anti-inflammatory effects by breaking the cycle of inflammation and oxidative damage.[8]

Comparative Analysis of Key Cinnamic Acid Derivatives

While sharing a common structural backbone, the anti-inflammatory potency of cinnamic acid derivatives varies significantly based on the substitutions on the phenyl ring. The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups are particularly influential.[8]

| Derivative | Structure | Key Structural Features | Reported Anti-inflammatory Activity & Mechanism |

| Cinnamic Acid | C₉H₈O₂ | Parent compound, unsubstituted phenyl ring. | Moderate activity. Serves as a baseline for comparison. Acts by improving oxidative stress and reducing inflammatory cell infiltration.[3][4] |

| p-Coumaric Acid | C₉H₈O₃ | One hydroxyl group at the para-position. | Possesses antioxidant and anti-inflammatory properties.[8][9] |

| Caffeic Acid | C₉H₈O₄ | Two hydroxyl groups at positions 3 and 4. | Strong antioxidant and anti-inflammatory activity. The two hydroxyl groups enhance its ability to scavenge free radicals.[8][10] |

| Ferulic Acid | C₁₀H₁₀O₄ | One hydroxyl group and one methoxy group. | Potent anti-inflammatory and antioxidant agent. The methoxy group enhances its lipophilicity, potentially improving cell membrane interaction and inhibition of enzymes like COX-2 and iNOS.[8][9] |

| Sinapic Acid | C₁₁H₁₂O₅ | One hydroxyl group and two methoxy groups. | Exhibits significant antioxidant and anti-inflammatory effects, decreasing LDL peroxidation.[9] |

This table provides a qualitative comparison based on published literature. Direct quantitative comparisons (e.g., IC50 values) can vary depending on the specific assay and experimental conditions.

Caption: General workflow for in vitro anti-inflammatory screening.

Protocol 1: In Vitro Anti-inflammatory Activity via Inhibition of Albumin Denaturation

This assay is a cost-effective preliminary test to screen for anti-inflammatory activity. [11][12]The principle is that protein denaturation is a well-documented cause of inflammation in conditions like arthritis. [12][13]The ability of a compound to prevent heat-induced protein denaturation is indicative of its potential anti-inflammatory effect.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test Compounds (Cinnamic acid derivatives) at various concentrations

-

Diclofenac Sodium (as a standard reference drug)

-

Spectrophotometer

Methodology:

-

Prepare Reaction Mixture: In separate tubes, mix 0.5 mL of 1% albumin solution with 4.5 mL of PBS.

-

Add Test Compounds: To these tubes, add 0.5 mL of the test compound solution at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Prepare a control tube with 0.5 mL of vehicle (e.g., DMSO) and a standard tube with 0.5 mL of Diclofenac Sodium solution.

-

Incubation: Incubate all tubes at 37°C for 20 minutes.

-

Induce Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.

-

Cooling: After heating, cool the tubes to room temperature.

-

Measurement: Measure the turbidity of the solutions using a spectrophotometer at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: Cell-Based Assay Using LPS-Stimulated RAW 264.7 Macrophages

This is a more biologically relevant assay that mimics an inflammatory response in immune cells. [14] Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test Compounds

-

Griess Reagent for Nitric Oxide (NO) assay

-

ELISA kits for TNF-α and IL-6

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the old medium and treat the cells with various non-toxic concentrations of the cinnamic acid derivatives for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

In Vivo Models: A Note on Whole-Organism Evaluation

While in vitro assays are excellent for screening and mechanistic studies, in vivo models are essential for confirming efficacy in a complex biological system. [5][15]Common acute inflammation models include the carrageenan-induced paw edema test in rats . [16][17]In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in swelling (edema) after treatment with the test compound is measured over several hours. This provides valuable data on the compound's bioavailability and overall anti-inflammatory effect in a living organism.

Conclusion and Future Directions

Cinnamic acid and its derivatives represent a highly promising class of natural compounds with significant anti-inflammatory potential. [1][4]Their ability to target multiple key components of the inflammatory cascade, including the NF-κB pathway and pro-inflammatory enzymes, underscores their therapeutic promise. The comparative analysis reveals that derivatives with hydroxyl and methoxy substitutions, such as caffeic acid and ferulic acid, often exhibit superior activity due to enhanced antioxidant capacity and favorable pharmacokinetic properties.

The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these compounds. Future research should focus on:

-

Synthesis of Novel Derivatives: Designing and synthesizing new derivatives to optimize potency and selectivity. [6][7]* Advanced Mechanistic Studies: Elucidating the precise molecular targets and exploring effects on other inflammatory pathways like the MAPK and JAK-STAT pathways.

-